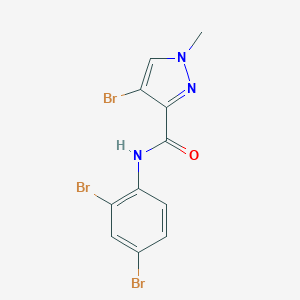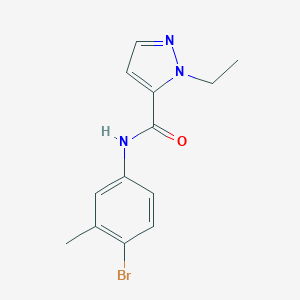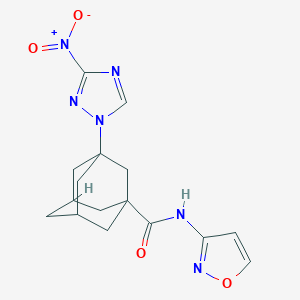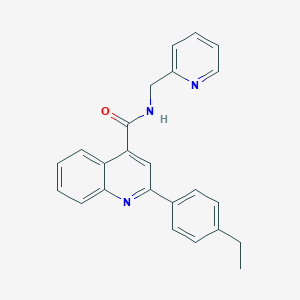![molecular formula C22H16N+ B280515 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium is a heterocyclic compound that has gained attention in scientific research due to its unique chemical properties. This compound has been synthesized through various methods and has been studied extensively to understand its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium is not fully understood. However, it is believed to interact with DNA and RNA through intercalation, which involves the insertion of the compound between the base pairs of the nucleic acid. This interaction can lead to changes in the structure and function of the nucleic acid, which can have various biological effects.
Biochemical and Physiological Effects
Studies have shown that 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium has various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit cell proliferation, and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium in lab experiments is its fluorescent properties, which make it useful for the detection of DNA and RNA. It is also relatively easy to synthesize and has been used in various applications. However, one of the limitations is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are various future directions for the study of 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium. One potential direction is the development of new synthesis methods that can produce the compound more efficiently. Another direction is the study of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Conclusion
In conclusion, 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium is a heterocyclic compound that has gained attention in scientific research due to its unique chemical properties. It has been synthesized through various methods and has been studied extensively to understand its mechanism of action and biochemical and physiological effects. Its potential applications in scientific research and future directions for its study make it an interesting compound for further investigation.
Métodos De Síntesis
11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium can be synthesized through various methods. One of the commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of acid catalysts. Another method involves the reaction of 2-aminobiphenyl with an aldehyde or ketone in the presence of a Lewis acid catalyst. The resulting product is then treated with a strong acid to obtain 11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium.
Aplicaciones Científicas De Investigación
11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of DNA and RNA, as well as a fluorescent sensor for the detection of metal ions. It has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
Fórmula molecular |
C22H16N+ |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
11-methylphenanthro[9,10-b]quinolizin-10-ium |
InChI |
InChI=1S/C22H16N/c1-15-7-6-8-16-13-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)22(21)14-23(15)16/h2-14H,1H3/q+1 |
Clave InChI |
JFLKBOZSRKTXMG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=[N+]1C=C3C4=CC=CC=C4C5=CC=CC=C5C3=C2 |
SMILES canónico |
CC1=[N+]2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)
![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)


![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)